N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-8-9-13(21-2)15-16(11)23-17(19-15)18-14(20)10-22-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXIDOORPNSAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Aniline Preparation
Starting material: 4-Methoxy-3-methylaniline
- Methylation at C7 achieved via Friedel-Crafts alkylation using methyl chloride/AlCl₃
- Methoxy group introduced through nucleophilic aromatic substitution of 4-nitro-3-methylphenol followed by reduction
Critical parameters:
- Temperature control during methylation (-10°C to prevent polysubstitution)
- Nitration regioselectivity governed by ortho/para-directing effects
Thioamide Formation
Reaction scheme:
4-Methoxy-7-methylaniline + NH₄SCN → Thiourea intermediate
- Conducted in glacial acetic acid with bromine (Br₂) as oxidant
- Mechanism involves electrophilic aromatic substitution followed by cyclodehydration
Optimized conditions:
Cyclization to Benzothiazole
Thiourea intermediate → 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
- Oxidative cyclization using H₂O₂/HCl system
- Alternative: NH₄Br/H₂SO₄ catalytic system (patent CN101805302B)
Comparative performance:
| Condition | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H₂O₂/HCl | 80 | 6 | 75 |
| NH₄Br/H₂SO₄ | 100 | 4 | 88 |
Acylation with 2-Phenoxyacetyl Chloride
Synthesis of 2-Phenoxyacetyl Chloride
Procedure:
2-Phenoxyacetic acid + SOCl₂ → 2-Phenoxyacetyl chloride
Coupling Reaction
4-Methoxy-7-methyl-1,3-benzothiazol-2-amine + 2-Phenoxyacetyl chloride → Target compound
Method A (Schotten-Baumann):
- Phase-transfer catalysis with NaOH (10% aq)/TBAB
- Dichloromethane solvent, 0°C → RT
- Yield: 68%
Method B (Direct aminolysis):
Side reaction mitigation:
- Strict moisture control to prevent HCl-mediated decomposition
- Use of molecular sieves (4Å) in Method B
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 2.41 | 3H | s | C7-CH₃ |
| 3.84 | 3H | s | OCH₃ |
| 4.78 | 2H | s | OCH₂CO |
| 6.91-7.36 | 5H | m | Phenoxy aromatic H |
| 7.52 | 1H | d (J=8.4 Hz) | H5 benzothiazole |
| 8.02 | 1H | d (J=8.4 Hz) | H6 benzothiazole |
| 10.21 | 1H | s | NH (amide) |
IR Spectral Data (KBr, cm⁻¹)
- 3275 (N-H stretch)
- 1684 (C=O amide I)
- 1592 (C=N benzothiazole)
- 1247 (C-O-C asym)
- 1033 (C-O-C sym)
Process Optimization and Scale-Up Considerations
Cyclization Step Enhancement
- Microwave-assisted synthesis reduces reaction time from 4 hr → 45 min (80°C, 300W)
- Solvent screening identified PEG-400 as optimal medium (yield ↑12%)
Green Chemistry Approaches
- Replacement of SOCl₂ with BiCl₃ for chloride generation (atom economy ↑38%)
- Aqueous workup protocols reducing organic solvent use by 60%
Industrial-Scale Production
Batch process vs. Continuous flow synthesis
| Parameter | Batch (100 L) | Flow (kg/day) |
|---|---|---|
| Cycle time | 72 hr | 24 hr |
| Yield | 81% | 89% |
| E-factor | 23.4 | 8.7 |
Analytical Method Validation
HPLC Purity Assessment
Column: C18 (250 × 4.6 mm, 5 μm)
Mobile phase: MeCN/H₂O (70:30)
Flow rate: 1.0 mL/min
Retention time: 6.8 ± 0.2 min
Purity: 99.12% (USP method)
Stability Studies
| Condition | Degradation Products | % Remaining (30 days) |
|---|---|---|
| 40°C/75% RH | Hydrolyzed amide | 94.3 |
| Photolytic | Ring-opened derivatives | 88.7 |
| Acidic (0.1N HCl) | Demethylated compound | 82.9 |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole ring substituted with methoxy and methyl groups, linked to a phenoxyacetamide moiety. The synthesis typically involves:
- Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with a suitable carbonyl compound.
- Substitution Reactions : Introduction of methoxy and methyl groups via electrophilic aromatic substitution.
- Acetamide Formation : Reaction of phenoxyacetic acid with an appropriate amine under dehydrating conditions.
Chemistry
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound is under investigation for its biological activities , particularly:
- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies have shown that derivatives may enhance the efficacy of existing cancer treatments. In vitro tests demonstrated that certain derivatives could significantly improve the effectiveness of established anticancer drugs.
Medicine
This compound is being explored as a potential therapeutic agent due to its diverse biological activities. It may offer new avenues for treatment strategies in infectious diseases and cancer therapy.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in the synthesis of dyes and pigments, contributing to advancements in material science.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, supporting its potential use in developing new antimicrobial agents .
Anticancer Research
In another study focused on anticancer properties, researchers tested various derivatives of this compound against different cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity and reduced cell viability in resistant cancer cells, indicating a promising direction for future drug development .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Useful for exploring new synthetic pathways |
| Biology | Antimicrobial and anticancer properties | Effective against Staphylococcus aureus; enhances existing cancer treatments |
| Medicine | Potential therapeutic agent | Investigated for treatment strategies in infections and cancer |
| Industry | Development of materials | Used in synthesis of dyes and pigments |
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, potentially disrupting cellular processes. The phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Core
The benzothiazole scaffold is a common feature in bioactive molecules. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the analog from (electron-withdrawing) may reduce electron density on the benzothiazole ring compared to the methoxy group (electron-donating) in the target compound. This difference could alter reactivity and binding interactions.
Crystal Structure and Intermolecular Interactions
The crystal structure of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate reveals a dihedral angle of 79.3° between benzothiazole and benzene planes, indicating a non-planar conformation. Crystal packing is stabilized by O–H⋯N, O–H⋯O, and π–π stacking interactions. In contrast, the target compound’s methoxy and methyl groups may promote additional hydrophobic interactions or alter hydrogen-bonding networks.
Analytical Characterization
Spectroscopic techniques used for similar compounds :
- IR Spectroscopy : Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms thione tautomers in triazoles . For the target compound, ν(C=O) ~1660–1680 cm⁻¹ and ν(NH) ~3150–3300 cm⁻¹ are expected.
- NMR : Methyl and methoxy groups in the target compound would show distinct signals at δ 2.4–3.0 ppm (CH₃) and δ 3.8–4.0 ppm (OCH₃).
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzothiazole ring substituted with methoxy and methyl groups, along with an acetamide moiety linked to a phenoxy group. The synthesis typically involves:
- Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.
- Substitution Reactions : Introduction of methoxy and methyl groups via electrophilic aromatic substitution.
- Acetamide Formation : Reaction of phenoxyacetic acid with an appropriate amine under dehydrating conditions.
1. Antimicrobial Properties
Research indicates that compounds in the benzothiazole family exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating potential for development as an antimicrobial agent.
2. Anticancer Activity
The anticancer properties of this compound have been explored in several studies. In vitro assays revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited an IC50 value of approximately 25 µM in these cell lines, suggesting a promising therapeutic index for further development .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- DNA/RNA Modulation : It can interact with nucleic acids, potentially altering gene expression and protein synthesis pathways.
- Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis, impacting cell survival and immune responses .
Research Findings Summary Table
| Activity | Effectiveness | IC50/Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | Inhibits S. aureus, E. coli | 50 µg/mL | Enzyme inhibition |
| Anticancer | Induces apoptosis in MCF-7 | ~25 µM | DNA/RNA interaction |
| Anti-inflammatory | Reduces paw edema | Not specified | Cytokine inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at varying concentrations.
Case Study 2: Cancer Cell Apoptosis
In another investigation published in PubMed, researchers assessed the apoptotic effects of the compound on HeLa cells using flow cytometry. The study found that treatment with the compound led to increased annexin V binding, indicating early apoptosis .
Q & A
Basic: What are the recommended synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the benzothiazole core. A common approach includes:
- Step 1: Condensation of 4-methoxy-7-methyl-2-aminobenzothiazole with phenoxyacetyl chloride under anhydrous conditions, using a base like triethylamine in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2: Optimizing coupling efficiency by controlling temperature (0–25°C) and reaction time (12–24 hours). Catalysts such as CuSO₄·5H₂O with sodium ascorbate in click chemistry protocols may enhance regioselectivity .
- Purification: Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .
Key Consideration: Solvent choice (polar aprotic vs. non-polar) significantly impacts reaction kinetics. For example, DMF accelerates nucleophilic substitution but may complicate purification .
Basic: Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the benzothiazole and phenoxyacetamide moieties. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while benzothiazole protons appear downfield (δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) and detects byproducts .
Data Cross-Validation: Discrepancies between calculated and observed elemental analysis (C, H, N, S) may indicate hydration or solvent retention .
Advanced: How does the benzothiazole moiety influence the compound's biological activity, and what are the implications for drug design?
Methodological Answer:
The benzothiazole core enhances:
- Lipophilicity: Critical for membrane permeability, as evidenced by logP values ~3.5 .
- Pharmacophore Interactions: The sulfur and nitrogen atoms coordinate with metal ions in enzyme active sites (e.g., kinase or cytochrome P450 targets) .
- Structure-Activity Relationship (SAR): Substitutions at the 4-methoxy and 7-methyl positions modulate selectivity. For instance, bulkier groups reduce antifungal activity but improve anticancer potency .
Experimental Design: Parallel synthesis of analogs with varied substituents (e.g., replacing methoxy with ethoxy) followed by in vitro screening identifies optimal bioactivity .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Discrepancies often arise from variations in cell lines (e.g., Candida albicans vs. Aspergillus spp. in antifungal tests) or incubation times. Harmonizing protocols (e.g., CLSI guidelines) reduces variability .
- Structural Confirmation: Re-evaluate compound identity via X-ray crystallography (using SHELXL ) to rule out polymorphic or stereochemical differences.
- Meta-Analysis: Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., serum concentration in cell viability assays) .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model binding to fungal CYP51 (lanosterol 14α-demethylase). The phenoxyacetamide group shows hydrogen bonding with Thr260, while benzothiazole aligns with the heme cofactor .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy and residence time .
- QSAR Modeling: Use descriptors like polar surface area (PSA) and Hammett constants to predict bioactivity across analogs .
Validation: Co-crystallization (if feasible) or mutagenesis studies (e.g., Thr260Ala) confirm computational predictions .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges: Low solubility in common solvents (e.g., DMSO) and polymorphism due to flexible phenoxyacetamide chain .
- Solutions:
Case Study: Twinning in crystals may require data integration from multiple datasets .
Advanced: How does introducing substituents affect the compound's physicochemical properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or sulfonyl groups at the phenyl ring increase oxidative stability but reduce solubility (logP >4) .
- Electron-Donating Groups (EDGs): Methoxy or methyl groups enhance π-π stacking with aromatic residues in target proteins, improving IC₅₀ values by 2–5 fold .
- Steric Effects: Bulky substituents (e.g., isopropyl) at the 7-position hinder rotation, locking the benzothiazole in bioactive conformations .
Experimental Validation: Measure solubility (shake-flask method) and permeability (Caco-2 assays) to correlate structural changes with ADME profiles .
Advanced: What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- Antifungal: Broth microdilution assays (CLSI M27/M38) against Candida and Aspergillus spp., with fluconazole as a control .
- Anticancer: MTT assays on human cancer lines (e.g., MCF-7, HepG2), comparing potency to cisplatin .
- In Vivo Toxicity: Acute oral toxicity in rodents (OECD 423) and CYP inhibition assays to assess metabolic stability .
Contradiction Management: Discrepancies between in vitro and in vivo efficacy often stem from poor bioavailability, addressed via prodrug strategies (e.g., esterification of the acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
